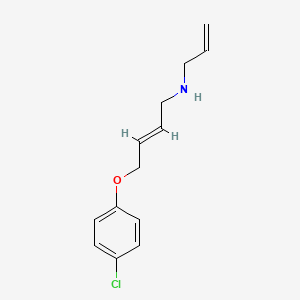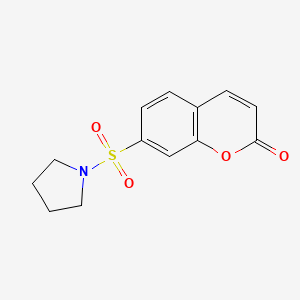
(E)-4-(4-chlorophenoxy)-N-prop-2-enylbut-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(4-chlorophenoxy)-N-prop-2-enylbut-2-en-1-amine is an organic compound characterized by the presence of a chlorophenoxy group and a prop-2-enylbut-2-en-1-amine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-chlorophenoxy)-N-prop-2-enylbut-2-en-1-amine typically involves the reaction of 4-chlorophenol with an appropriate alkylating agent to introduce the chlorophenoxy group. This is followed by a series of reactions to form the prop-2-enylbut-2-en-1-amine moiety. The reaction conditions often include the use of bases such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-(4-chlorophenoxy)-N-prop-2-enylbut-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or other substituted phenoxy compounds.
Wissenschaftliche Forschungsanwendungen
(E)-4-(4-chlorophenoxy)-N-prop-2-enylbut-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (E)-4-(4-chlorophenoxy)-N-prop-2-enylbut-2-en-1-amine involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The prop-2-enylbut-2-en-1-amine moiety may also play a role in binding to proteins or nucleic acids, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chlorophenoxyacetic acid: Similar in structure but with an acetic acid group instead of the prop-2-enylbut-2-en-1-amine moiety.
4-chlorophenoxyethanol: Contains an ethanol group instead of the prop-2-enylbut-2-en-1-amine moiety.
4-chlorophenoxypropionic acid: Similar structure with a propionic acid group.
Uniqueness
(E)-4-(4-chlorophenoxy)-N-prop-2-enylbut-2-en-1-amine is unique due to the combination of the chlorophenoxy group and the prop-2-enylbut-2-en-1-amine moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Eigenschaften
IUPAC Name |
(E)-4-(4-chlorophenoxy)-N-prop-2-enylbut-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-2-9-15-10-3-4-11-16-13-7-5-12(14)6-8-13/h2-8,15H,1,9-11H2/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQXRPHLWSVJGL-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC=CCOC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC/C=C/COC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)carbonyl]morpholine](/img/structure/B5993667.png)
![3-{4-[4-(3-methylbutanoyl)-1-piperazinyl]-4-oxobutyl}-1H-indole](/img/structure/B5993673.png)
![ethyl 3-[(2E)-3-phenyl-2-propen-1-yl]-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B5993675.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5993678.png)
![2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5993680.png)

![2-{1-cyclohexyl-4-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5993700.png)
![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}succinamide](/img/structure/B5993714.png)
![3,4-dihydro-2H-chromen-3-yl[(5-ethyl-2-furyl)methyl]amine](/img/structure/B5993715.png)
![5-(2-furyl)-N-isopropyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5993717.png)
![4-(4-isobutoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5993724.png)
![5-chloro-N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2-ethoxybenzenesulfonamide](/img/structure/B5993729.png)
![(2,4-dimethoxyphenyl)[1-(4-methylbenzyl)-3-piperidinyl]methanone](/img/structure/B5993742.png)
![3-[(2-chlorobenzoyl)amino]-2-hydroxybenzoic acid](/img/structure/B5993745.png)
